molecular formula C16H15ClN4O2 B11085701 2-(4-chlorobenzyl)-5-(3,4-dimethoxyphenyl)-2H-tetrazole

2-(4-chlorobenzyl)-5-(3,4-dimethoxyphenyl)-2H-tetrazole

Cat. No.: B11085701
M. Wt: 330.77 g/mol
InChI Key: UVHFCCQYCBSSBU-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzyl)-5-(3,4-dimethoxyphenyl)-2H-1,2,3,4-tetraazole is a synthetic organic compound characterized by the presence of a chlorobenzyl group and a dimethoxyphenyl group attached to a tetraazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorobenzyl)-5-(3,4-dimethoxyphenyl)-2H-1,2,3,4-tetraazole typically involves the following steps:

    Formation of the Tetraazole Ring: The tetraazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable nucleophile.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride and an appropriate catalyst.

Industrial Production Methods

Industrial production of 2-(4-chlorobenzyl)-5-(3,4-dimethoxyphenyl)-2H-1,2,3,4-tetraazole may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the nitro groups, converting them to amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related reduced compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chlorobenzyl)-5-(3,4-dimethoxyphenyl)-2H-1,2,3,4-tetraazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorobenzyl)-5-(3,4-dimethoxyphenyl)-2H-1,2,3,4-tetraazole involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cell surface receptors to modulate signal transduction pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, potentially affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorobenzyl)-5-phenyl-2H-1,2,3,4-tetraazole: Lacks the dimethoxy groups, resulting in different chemical and biological properties.

    2-(4-Methylbenzyl)-5-(3,4-dimethoxyphenyl)-2H-1,2,3,4-tetraazole: Contains a methyl group instead of a chlorine atom, affecting its reactivity and interactions.

Uniqueness

2-(4-Chlorobenzyl)-5-(3,4-dimethoxyphenyl)-2H-1,2,3,4-tetraazole is unique due to the presence of both chlorobenzyl and dimethoxyphenyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for a wide range of chemical modifications and applications in various fields.

Properties

Molecular Formula

C16H15ClN4O2

Molecular Weight

330.77 g/mol

IUPAC Name

2-[(4-chlorophenyl)methyl]-5-(3,4-dimethoxyphenyl)tetrazole

InChI

InChI=1S/C16H15ClN4O2/c1-22-14-8-5-12(9-15(14)23-2)16-18-20-21(19-16)10-11-3-6-13(17)7-4-11/h3-9H,10H2,1-2H3

InChI Key

UVHFCCQYCBSSBU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(N=N2)CC3=CC=C(C=C3)Cl)OC

Origin of Product

United States

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